molecular formula C14H17N3O2 B11857109 6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine CAS No. 88609-43-2

6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine

Cat. No.: B11857109
CAS No.: 88609-43-2
M. Wt: 259.30 g/mol
InChI Key: VSKAHQLCUFMYSH-UHFFFAOYSA-N
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Description

6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a morpholine ring at the 8th position, and an amine group at the 7th position on the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Substitution with Morpholine: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on the quinoline core is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or reduced functional groups.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. The presence of the methoxy, morpholine, and amine groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-8-(morpholin-4-yl)quinolin-7-amine is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the morpholine ring, in particular, can enhance its solubility and bioavailability, making it a valuable compound in drug development and other applications.

Properties

CAS No.

88609-43-2

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

6-methoxy-8-morpholin-4-ylquinolin-7-amine

InChI

InChI=1S/C14H17N3O2/c1-18-11-9-10-3-2-4-16-13(10)14(12(11)15)17-5-7-19-8-6-17/h2-4,9H,5-8,15H2,1H3

InChI Key

VSKAHQLCUFMYSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)N3CCOCC3)N

Origin of Product

United States

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